Abanoquil

Description

Properties

CAS No. |

90402-40-7 |

|---|---|

Molecular Formula |

C22H25N3O4 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine |

InChI |

InChI=1S/C22H25N3O4/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22/h7-11H,5-6,12H2,1-4H3,(H2,23,24) |

InChI Key |

ANZIISNSHPKVRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

90402-40-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate abanoquil UK 52046 UK 52046-27 UK-52,046 UK-52046 |

Origin of Product |

United States |

Foundational & Exploratory

Abanoquil: A Technical Guide to its Alpha-1 Adrenergic Receptor Antagonist Activity

Introduction

Abanoquil (UK-52,046) is a quinoline-derivative compound recognized for its pharmacological activity as an antagonist of the alpha-1 (α₁) adrenergic receptors.[1][2] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of catecholamines like norepinephrine and epinephrine, particularly in the contraction of smooth muscle.[3] this compound has been investigated primarily for its potential as an antiarrhythmic agent, with a distinct hemodynamic profile compared to classical peripheral α₁-adrenoceptor antagonists.[1][2] It demonstrates significant α₁-adrenoceptor antagonism without inducing marked reflex tachycardia or profound postural hypotension at therapeutic doses. This document provides a detailed overview of the quantitative pharmacology, signaling pathways, and experimental methodologies used to characterize the α₁-adrenergic receptor antagonist activity of this compound.

Quantitative Pharmacological Data

The antagonist activity of this compound has been quantified primarily through in vivo studies in humans, assessing its ability to block the pressor effects of the α₁-adrenergic agonist, phenylephrine.

Table 1: In Vivo Alpha-1 Adrenergic Antagonist Activity of this compound in Humans

| Parameter | This compound Dose | Value | Study Population | Reference |

|---|---|---|---|---|

| Maximal Dose Ratio | 0.25 mg (oral) | 2.0 ± 0.9 | 10 healthy male subjects | |

| 0.5 mg (oral) | 2.4 ± 1.3 | 10 healthy male subjects | ||

| 1 mg (oral) | 3.4 ± 1.1 | 10 healthy male subjects | ||

| Phenylephrine Pressor Response | 0.4 µg/kg (i.v.) | > 2-fold rightward shift | Healthy, normotensive subjects |

| | 0.5 µg/kg (i.v.) | 1.5-fold rightward shift (at 12h) | Young, normotensive males | |

Dose ratio refers to the ratio of the phenylephrine dose required to elicit a specific pressor response (e.g., a 20 mm Hg increase in systolic blood pressure) after this compound administration compared to before.

Receptor Subtype Selectivity

Studies investigating the binding profile of this compound at cloned human α₁-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ) have shown that this compound, along with other antagonists like prazosin and doxazosin, does not exhibit significant selectivity for any of the human α₁ subtypes.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

The α₁-adrenergic receptor is canonically coupled to the Gq heterotrimeric G protein. Upon agonist binding, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular Ca²⁺, along with DAG's activation of Protein Kinase C (PKC), initiates a cascade of downstream cellular responses, such as smooth muscle contraction. This compound acts by competitively binding to the α₁-receptor, preventing agonist binding and the initiation of this signaling cascade.

Experimental Protocols

Characterization of an α₁-adrenergic receptor antagonist like this compound involves a combination of in vivo and in vitro assays to determine its potency, efficacy, and mechanism of action.

In Vivo Phenylephrine Pressor Response Assay

This assay assesses the functional antagonist activity of a compound in a whole organism by measuring its ability to inhibit the hypertensive effects of an α₁-agonist.

-

Principle: An α₁-agonist (phenylephrine) is administered to induce vasoconstriction and increase blood pressure. The dose of the agonist required to produce a specific pressor response is determined before and after the administration of the antagonist (this compound). A rightward shift in the dose-response curve for the agonist indicates competitive antagonism.

-

Methodology:

-

Subject Population: Healthy, normotensive human volunteers are recruited.

-

Baseline Measurement: A baseline dose-response curve to phenylephrine is established. Serially increasing doses of phenylephrine are infused intravenously, and the dose required to increase systolic blood pressure by a predetermined amount (e.g., 20 mm Hg, termed PS20) is calculated.

-

Antagonist Administration: A single oral or intravenous dose of this compound or placebo is administered in a double-blind, randomized manner.

-

Post-Dose Measurements: The phenylephrine challenge is repeated at multiple time points after this compound administration (e.g., 2, 4, 8, 12, 24, and 48 hours).

-

Data Analysis: The dose of phenylephrine required to achieve the PS20 is calculated for each time point. The dose ratio (post-administration PS20 / baseline PS20) is determined to quantify the magnitude and duration of the antagonist effect.

-

In Vitro Radioligand Binding Assay

This assay is used to determine the affinity (typically expressed as the inhibition constant, Ki) of a compound for a specific receptor.

-

Principle: A radiolabeled ligand (e.g., [³H]prazosin) with high affinity and specificity for the α₁-receptor is incubated with a preparation of cells or membranes expressing the receptor. The unlabeled test compound (this compound) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the Ki can be calculated.

-

Methodology:

-

Membrane Preparation: Cells or tissues expressing the α₁-adrenergic receptor are homogenized and subjected to differential centrifugation to isolate a membrane-enriched fraction.

-

Assay Setup: The assay is typically performed in microplates. Each well contains:

-

The membrane preparation.

-

A fixed concentration of the radioligand (e.g., [³H]prazosin).

-

Varying concentrations of the unlabeled antagonist (this compound) or buffer.

-

A set of wells containing a high concentration of a non-radiolabeled antagonist to determine non-specific binding.

-

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vitro Inositol Phosphate (IP₁) Accumulation Assay

This is a functional assay that measures the result of Gq protein activation. It is a robust method for quantifying the activity of both agonists and antagonists at Gq-coupled receptors like the α₁-adrenergic receptor.

-

Principle: Activation of the α₁-receptor leads to the production of IP₃, which is rapidly metabolized to other inositol phosphates, including the more stable inositol monophosphate (IP₁). In the presence of lithium chloride (LiCl), which blocks the degradation of IP₁, the accumulated IP₁ serves as a reliable surrogate for receptor activation. The amount of IP₁ is quantified, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology. Antagonists like this compound will inhibit the agonist-induced accumulation of IP₁.

-

Methodology:

-

Cell Culture: Adherent or suspension cells expressing the α₁-adrenergic receptor are cultured in microplates (e.g., 96- or 384-well).

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Stimulation: An agonist (e.g., phenylephrine) is added to the wells in the presence of LiCl to stimulate the receptor and initiate IP₁ production. The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Cell Lysis & Detection: A lysis buffer containing the HTRF detection reagents (an anti-IP₁ antibody labeled with a Europium cryptate donor and an IP₁ analog labeled with a d2 acceptor) is added to each well.

-

Measurement: After a final incubation period, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP₁ produced by the cells.

-

Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the antagonist concentration to determine the IC₅₀ value, which reflects the potency of this compound in blocking receptor signaling.

-

In Vitro Intracellular Calcium Mobilization Assay

This functional assay provides a real-time measurement of the increase in intracellular calcium that occurs upon Gq-coupled receptor activation.

-

Principle: Cells expressing the α₁-receptor are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). When the receptor is activated by an agonist, the resulting IP₃-mediated release of calcium from intracellular stores causes the dye to bind Ca²⁺, leading to a significant increase in its fluorescence intensity. An antagonist like this compound will prevent or reduce this agonist-induced fluorescence increase.

-

Methodology:

-

Cell Plating: Cells are plated in a clear-bottom microplate (typically black-walled to reduce background) and allowed to adhere.

-

Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be de-esterified into its active form.

-

Antagonist Addition: The dye-loading solution is removed, and cells are incubated with buffer containing various concentrations of this compound or vehicle.

-

Measurement: The plate is placed in a fluorescence plate reader equipped with injectors. The baseline fluorescence is measured.

-

Agonist Injection: A stimulating concentration of an α₁-agonist is injected into the wells, and the fluorescence intensity is monitored kinetically in real-time.

-

Data Analysis: The increase in fluorescence (peak response or area under the curve) is measured. The antagonist's effect is quantified by its ability to inhibit the agonist's response, allowing for the calculation of an IC₅₀ value.

-

Conclusion

This compound is a potent alpha-1 adrenergic receptor antagonist with demonstrated in vivo activity in humans. Its pharmacological profile is characterized by a dose-dependent antagonism of α₁-mediated pressor responses without significant subtype selectivity. The characterization of its activity relies on a suite of established experimental protocols, from in vivo hemodynamic studies to in vitro functional assays measuring second messengers like inositol phosphates and intracellular calcium. These methodologies confirm its mechanism of action and provide the quantitative data necessary for its clinical and pharmacological assessment.

References

- 1. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. | Semantic Scholar [semanticscholar.org]

- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Abanoquil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abanoquil is a potent and selective α1-adrenergic receptor antagonist. This document provides a comprehensive technical overview of its synthesis, characterization, and the signaling pathway it modulates. Detailed, plausible experimental protocols for its synthesis are presented, based on established chemical literature. The guide also includes a summary of its physicochemical properties and a detailed visualization of its mechanism of action.

Introduction

This compound, with the IUPAC name 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine, is a quinoline derivative that has been investigated for its pharmacological activity as an α1-adrenergic receptor antagonist[1][2][3][4]. This activity makes it a subject of interest for potential therapeutic applications, including cardiovascular conditions. This guide serves as a technical resource for researchers and professionals engaged in the synthesis, characterization, and study of this compound and related compounds.

Synthesis of this compound

Proposed Synthetic Workflow

The overall synthetic strategy is outlined below. It begins with the synthesis of the two main building blocks, which are then coupled to form the core structure of this compound.

Experimental Protocols

2.2.1. Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline (Precursor 1)

This synthesis follows the well-established Bischler-Napieralski reaction.

-

Step 1: Formylation of 3,4-Dimethoxyphenethylamine.

-

To a solution of 3,4-dimethoxyphenethylamine (1 equivalent) in a suitable solvent such as toluene, add ethyl formate (1.2 equivalents).

-

Reflux the mixture for 18-24 hours.

-

After cooling, remove the solvent under reduced pressure to yield N-(3,4-dimethoxyphenethyl)formamide.

-

-

Step 2: Cyclization to 6,7-Dimethoxy-3,4-dihydroisoquinoline.

-

Dissolve N-(3,4-dimethoxyphenethyl)formamide (1 equivalent) in anhydrous toluene.

-

Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise at 0 °C.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Make the aqueous solution basic with a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or column chromatography to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.

-

2.2.2. Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Precursor 2)

This synthesis can be achieved through the Gould-Jacobs reaction followed by chlorination.

-

Step 1: Condensation of 3,4-Dimethoxyaniline.

-

A mixture of 3,4-dimethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2-3 hours.

-

The ethanol formed during the reaction is distilled off.

-

-

Step 2: Thermal Cyclization.

-

The resulting diethyl (3,4-dimethoxyphenylamino)methylenemalonate is added to a high-boiling point solvent such as Dowtherm A.

-

The solution is heated to reflux (around 250 °C) for 30-60 minutes to effect cyclization.

-

Cool the mixture and add hexane to precipitate the product.

-

Filter and wash the solid to obtain ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

The ethyl ester from the previous step is refluxed in an aqueous solution of sodium hydroxide (e.g., 10%) for 2-4 hours.

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The isolated acid is then heated above its melting point to induce decarboxylation, yielding 4-hydroxy-6,7-dimethoxyquinoline.

-

-

Step 4: Chlorination.

-

A mixture of 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents) is heated at reflux for 2-4 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto ice and neutralized with a base (e.g., ammonia or sodium carbonate).

-

The resulting solid is filtered, washed with water, and dried to give 4-chloro-6,7-dimethoxyquinoline.

-

2.2.3. Final Synthesis of this compound

-

Step 1: Coupling Reaction.

-

A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and 6,7-dimethoxy-3,4-dihydroisoquinoline (1.1 equivalents) in a suitable high-boiling point solvent such as isopropanol or N,N-dimethylformamide (DMF) is heated at reflux for 6-12 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Work-up and Purification.

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physicochemical properties. While experimental spectroscopic data for this compound is not widely available in the public literature, typical expected ranges for key functional groups are provided for reference.

| Property | Data |

| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine |

| Molecular Formula | C₂₂H₂₅N₃O₄[5] |

| Molecular Weight | 395.46 g/mol |

| Exact Mass | 395.1845 g/mol |

| Appearance | Expected to be a solid. |

| Melting Point | Not reported in available literature. |

| Solubility | Soluble in DMSO. |

| ¹H NMR | Not reported in available literature. |

| ¹³C NMR | Not reported in available literature. |

| IR Spectroscopy | Expected peaks (cm⁻¹): 3400-3200 (N-H stretch), 3000-2800 (C-H stretch), 1620-1580 (C=N and C=C stretch), 1280-1200 (Ar-O-CH₃ stretch). |

| Mass Spectrometry | A method for determination in blood by HPLC/MS has been described. |

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecule [M+H]⁺ at m/z 396.19. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of the α1-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (epinephrine and norepinephrine), initiate a signaling cascade through the Gq alpha subunit. By blocking this receptor, this compound inhibits these downstream effects.

The α1-Adrenergic Receptor Signaling Pathway

The binding of an agonist to the α1-adrenergic receptor leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound, by acting as an antagonist, prevents this entire cascade from being initiated by agonists.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003352) [hmdb.ca]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0240490) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0005812) [hmdb.ca]

- 5. This compound | C22H25N3O4 | CID 164089 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Profile of Abanoquil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abanoquil (also known as UK-52,046) is a quinoline derivative that acts as a potent and selective antagonist of α1-adrenergic receptors.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacodynamics, and pharmacokinetics. The document is intended for researchers, scientists, and professionals in drug development, presenting key data in structured tables, detailing experimental protocols for pivotal studies, and illustrating relevant pathways and workflows through diagrams. This compound exhibits a unique hemodynamic profile, producing significant α1-adrenoceptor antagonism without the pronounced effects on blood pressure and heart rate typically associated with other drugs in its class.[2][3] Its potential therapeutic applications have been explored in areas such as cardiac arrhythmias and erectile dysfunction.[1][4]

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of α1-adrenergic receptors. These receptors are integral to the sympathetic nervous system and are primarily involved in the contraction of smooth muscle in various tissues, including blood vessels and the prostate. By blocking the binding of endogenous catecholamines like norepinephrine to α1-adrenoceptors, this compound inhibits the downstream signaling pathways that lead to smooth muscle contraction.

Signaling Pathway of α1-Adrenoceptor Antagonism

The binding of an agonist (e.g., norepinephrine) to the α1-adrenoceptor, a Gq protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK), resulting in smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire cascade.

Pharmacodynamics

The pharmacodynamic properties of this compound have been investigated in both preclinical and clinical settings. A key finding is its ability to produce α1-adrenoceptor blockade without causing significant hypotension or reflex tachycardia, a profile that distinguishes it from classical α1-antagonists.

In Vitro Studies

In vitro studies using porcine corpus cavernosum strips have demonstrated that this compound can relax pre-contracted smooth muscle tissue. This effect is consistent with its α1-adrenoceptor antagonist activity, as these receptors mediate contraction of the corpus cavernosum.

In Vivo Studies

Clinical studies in normotensive male subjects have shown that intravenous and oral administration of this compound leads to a dose-dependent antagonism of the pressor response to the α1-agonist phenylephrine. This confirms its α1-blocking activity in vivo. Notably, at doses that produce significant α1-adrenoceptor antagonism, this compound has minimal to no effect on supine or erect blood pressure and causes only a small increase in heart rate.

Table 1: Dose-Dependent α1-Adrenoceptor Antagonist Activity of Oral this compound in Healthy Male Subjects

| This compound Dose | Maximal Dose Ratio (PS20) |

| 0.25 mg | 2.0 ± 0.9 |

| 0.5 mg | 2.4 ± 1.3 |

| 1 mg | 3.4 ± 1.1 |

| PS20: Dose of phenylephrine required to increase systolic blood pressure by 20 mmHg. Data are presented as mean ± SD. |

In an in vivo monkey model, intracorporeal injection of this compound was shown to induce an erectile response. This provides further evidence for its potential utility in the context of erectile dysfunction.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in humans, with a focus on its concentration-effect relationship.

Human Pharmacokinetics

Following intravenous administration in healthy male subjects, the degree of α1-adrenoceptor antagonism, as measured by the phenylephrine pressor response, was found to be significantly correlated with the whole blood concentrations of this compound. The antagonist effect was detectable for up to 12 hours post-dosing.

Table 2: Pharmacokinetic-Pharmacodynamic Correlation of this compound in Healthy Male Subjects

| Parameter | Correlation Coefficient (r) | p-value |

| Systolic Blood Pressure PD-ratio vs. log Drug Concentration | 0.57 | < 0.05 |

| Diastolic Blood Pressure PD-ratio vs. log Drug Concentration | 0.78 | < 0.005 |

| PD-ratio: Dose ratio of phenylephrine pressor responses. |

Experimental Protocols

Phenylephrine Pressor Response Assay (Human)

This protocol outlines the general procedure used to assess the in vivo α1-adrenoceptor antagonist activity of this compound in humans.

Methodology:

-

Subject Recruitment: Healthy, normotensive male volunteers are recruited for the study.

-

Baseline Measurements: Baseline supine and erect blood pressure and heart rate are recorded.

-

Pre-Drug Phenylephrine Challenge: Serially increasing intravenous infusions of phenylephrine are administered to determine the dose required to elicit a specific increase in systolic blood pressure (e.g., 20 mmHg), referred to as the PS20.

-

Drug Administration: A single oral dose of this compound or a matching placebo is administered in a double-blind, randomized, crossover fashion.

-

Post-Drug Phenylephrine Challenge: The phenylephrine challenge is repeated at various time points after drug administration (e.g., 2, 4, 8, 12, 24, and 48 hours).

-

Data Analysis: The dose-ratio is calculated by dividing the post-drug PS20 by the pre-drug PS20. A dose-ratio greater than one indicates α1-adrenoceptor antagonism.

In Vitro Corpus Cavernosum Relaxation Assay

This protocol describes a general method for assessing the relaxant effects of this compound on corpus cavernosum smooth muscle, based on standard organ bath techniques.

Methodology:

-

Tissue Preparation: Strips of corpus cavernosum are obtained from an appropriate animal model (e.g., porcine) and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction: The tissue strips are pre-contracted with an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine, to induce a stable level of tension.

-

Drug Addition: Increasing concentrations of this compound are cumulatively added to the organ baths.

-

Measurement of Relaxation: The relaxation of the smooth muscle strips is measured isometrically as a percentage reversal of the pre-induced contraction.

-

Data Analysis: Concentration-response curves are plotted to determine the potency (e.g., EC50) and efficacy of this compound in inducing relaxation.

Conclusion

This compound is a non-selective α1-adrenoceptor antagonist with a distinct pharmacological profile. It effectively blocks α1-adrenoceptors in vivo, as demonstrated by its antagonism of the phenylephrine pressor response, but does so without inducing the significant hypotensive effects and reflex tachycardia commonly seen with other α1-blockers. Its ability to relax corpus cavernosum smooth muscle suggests potential for the treatment of erectile dysfunction. Further research to elucidate the precise binding affinities and functional potencies at the α1-adrenoceptor subtypes would provide a more complete understanding of its pharmacological profile and could help in identifying more specific therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erectile Dysfunction: Pharmacological Pathways with Understudied Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Abanoquil for Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abanoquil (UK-52,046) is a potent and selective quinoline-derivative alpha-1 adrenoceptor antagonist that has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly as an anti-arrhythmic agent.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation in a cardiovascular research setting. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to evaluate and utilize this compound as a tool for cardiovascular research.

Introduction

Alpha-1 adrenergic receptors, a class of G-protein coupled receptors, play a crucial role in the regulation of vascular tone, cardiac contractility, and overall cardiovascular homeostasis. Their stimulation by endogenous catecholamines, such as norepinephrine, leads to vasoconstriction and an increase in blood pressure. Consequently, antagonists of these receptors have been a cornerstone in the management of hypertension. This compound has emerged as a compound of interest due to its distinct hemodynamic profile, demonstrating significant alpha-1 adrenoceptor antagonism without causing profound postural hypotension or marked reflex tachycardia, effects often associated with "classical" peripheral alpha-1 adrenoceptor antagonists.[3][4] This unique characteristic suggests its potential for applications beyond simple blood pressure control, such as in the management of cardiac arrhythmias.[2]

Mechanism of Action: Alpha-1 Adrenoceptor Antagonism

This compound exerts its pharmacological effects by selectively blocking alpha-1 adrenergic receptors. This antagonism prevents the binding of norepinephrine and other adrenergic agonists, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction in blood vessels.

Signaling Pathway

The binding of an agonist to the alpha-1 adrenoceptor typically activates the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in smooth muscle contraction. This compound, by blocking the initial receptor activation, effectively inhibits this entire signaling pathway.

Quantitative Data

The following tables summarize the quantitative data from preclinical and clinical studies investigating the cardiovascular effects of this compound.

Table 1: Human Pharmacodynamic Studies

| Parameter | Dose | Route | Subjects | Key Findings | Reference |

| α1-Adrenoceptor Antagonism | 0.25, 0.5, 1 mg | Oral | 10 healthy males | Dose-dependent increase in the dose of phenylephrine required to increase systolic BP by 20 mm Hg (PS20). Maximal dose ratios: 2.0 ± 0.9 (0.25 mg), 2.4 ± 1.3 (0.5 mg), 3.4 ± 1.1 (1 mg). | |

| 0.4 µg/kg | IV | Normotensive subjects | Significant α1-adrenoceptor antagonism (rightward shifts of >2-fold in phenylephrine pressor dose-response curves). | ||

| 0.5 µg/kg | IV | Normotensive males | α1-adrenoceptor antagonism detectable for up to 12 h post-dosing, with a significant 1.5-fold rightward shift at 12 h. | ||

| Blood Pressure (BP) | 0.25, 0.5, 1 mg | Oral | 10 healthy males | No change in supine BP. | |

| 0.4 µg/kg | IV | Normotensive subjects | No significant effects on supine or erect BP. | ||

| 0.5 µg/kg | IV | Normotensive males | No significant effect on supine and erect BP. | ||

| Heart Rate (HR) | 1 mg | Oral | 10 healthy males | Small increase in supine HR 8 h post-dosing (64 ± 9 beats/min for this compound vs 58 ± 6 beats/min for placebo). | |

| 0.4 µg/kg | IV | Normotensive subjects | No significant effects on supine or erect HR. | ||

| 0.5 µg/kg | IV | Normotensive males | Small and statistically significant increments in HR. | ||

| Heart Rate Variability (HRV) in MI Patients | Acute | N/A | 27 patients with old MI | Decreased mean sinus interval from 884 ± 119 to 830 ± 116 ms. Decreased total spectral amplitude in HRV from 44.6 ± 14.8 to 40.6 ± 14.8 ms. |

Table 2: In Vitro and In Vivo Animal Studies

| Model | Tissue/Animal | Key Findings | Reference |

| In Vitro | Porcine cavernosal tissue strips | Able to relax contracted tissue strips. | |

| In Vivo | Monkey model | Induced erectile response when injected intracorporally. The response was not dose-related and was of a lower level of tumescence and rigidity compared to papaverine. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the cardiovascular effects of this compound.

In Vivo Assessment of Alpha-1 Adrenoceptor Antagonism in Humans

Objective: To quantify the degree and duration of alpha-1 adrenoceptor blockade by this compound.

Methodology: This protocol is based on the phenylephrine pressor response method.

Materials:

-

This compound (or placebo) at desired doses

-

Phenylephrine solution for infusion

-

Infusion pump

-

Automated sphygmomanometer or intra-arterial blood pressure monitoring system

-

ECG monitor

Procedure:

-

Subject Recruitment: Recruit healthy, normotensive male subjects. Ensure all subjects provide informed consent.

-

Baseline Measurements: Record baseline supine and erect blood pressure and heart rate.

-

Baseline Phenylephrine Challenge:

-

Administer serially increasing infusions of phenylephrine.

-

Measure the dose of phenylephrine required to increase systolic blood pressure by a predetermined amount (e.g., 20 mm Hg), denoted as PS20.

-

Construct individual dose-response curves.

-

-

Drug Administration: Administer a single oral or intravenous dose of this compound or placebo in a double-blind, randomized manner.

-

Post-Dose Phenylephrine Challenges: Repeat the phenylephrine challenge at specified time points post-dosing (e.g., 2, 4, 8, 12, 24, and 48 hours).

-

Data Analysis:

-

Calculate the PS20 at each time point post-dosing.

-

Determine the dose ratio by dividing the post-dose PS20 by the baseline PS20. A dose ratio greater than 1 indicates alpha-1 adrenoceptor antagonism.

-

Analyze the time course of the antagonist effect.

-

In Vitro Assessment of Smooth Muscle Relaxation

Objective: To determine the direct relaxant effect of this compound on vascular or other smooth muscle tissue.

Methodology: This protocol is based on an organ bath model using isolated tissue strips.

Materials:

-

Isolated tissue (e.g., porcine cavernosal tissue, aortic rings)

-

Organ bath system with temperature control and aeration

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

-

Isometric force transducer and data acquisition system

-

Contractile agent (e.g., norepinephrine, phenylephrine)

-

This compound solutions at various concentrations

Procedure:

-

Tissue Preparation:

-

Obtain fresh tissue and dissect into strips or rings of appropriate size.

-

Mount the tissue strips in the organ bath chambers filled with physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Equilibration: Allow the tissue to equilibrate for a specified period (e.g., 60-90 minutes) under a basal tension.

-

Contraction Induction: Induce a stable contraction using a contractile agent (e.g., norepinephrine).

-

This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in isometric tension after each addition of this compound.

-

Data Analysis:

-

Express the relaxation as a percentage of the maximal contraction induced by the contractile agent.

-

Construct a concentration-response curve and calculate the EC50 (half-maximal effective concentration) for this compound.

-

Discussion and Future Directions

The available data consistently demonstrate that this compound is a potent and selective alpha-1 adrenoceptor antagonist. Its unique hemodynamic profile, characterized by a lack of significant hypotensive effects at doses that produce substantial alpha-1 blockade, distinguishes it from other drugs in its class. This property has led to its investigation as a potential anti-arrhythmic agent, as alpha-1 adrenoceptors are known to be involved in the genesis of ischemia-related arrhythmias.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Selectivity Profile: A comprehensive characterization of this compound's binding affinity and functional activity at different alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) would provide a more nuanced understanding of its mechanism of action.

-

Anti-Arrhythmic Efficacy: Rigorous preclinical and clinical studies are needed to definitively establish the anti-arrhythmic efficacy of this compound in various models of cardiac arrhythmia.

-

Long-Term Safety: The long-term safety profile of this compound, particularly in patients with pre-existing cardiovascular conditions, needs to be thoroughly evaluated.

-

Combination Therapy: Investigating the potential synergistic effects of this compound when used in combination with other cardiovascular drugs could open up new therapeutic avenues.

Conclusion

This compound represents a promising pharmacological tool for cardiovascular research. Its selective alpha-1 adrenoceptor antagonism, coupled with a favorable hemodynamic profile, makes it a valuable compound for investigating the role of the alpha-1 adrenergic system in both normal physiology and various pathological states. The data and protocols presented in this guide are intended to facilitate further research into this intriguing molecule and its potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: II. Duration of action, pharmacokinetics and concentration-effect relationships in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Abanoquil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abanoquil is a quinoline-derivative recognized for its potent and non-selective antagonist activity at α1-adrenergic receptors.[1] This technical guide provides a comprehensive summary of the available in vitro data on this compound, focusing on its interaction with α1-adrenoceptor subtypes and its functional effects on smooth muscle tissue. The information is presented to facilitate further research and development of this compound.

Core Concepts: α1-Adrenergic Receptor Antagonism

This compound exerts its pharmacological effects by blocking the activation of α1-adrenergic receptors by endogenous catecholamines like norepinephrine. This antagonism prevents the initiation of the downstream signaling cascade responsible for smooth muscle contraction.

Data Presentation

Table 1: α1-Adrenoceptor Subtype Selectivity of this compound

| Compound | α1A Selectivity | α1B Selectivity | α1D Selectivity | Reference |

| This compound | Non-selective | Non-selective | Non-selective | [1] |

Note: This table reflects the qualitative assessment that this compound does not exhibit significant selectivity for any of the human α1-adrenoceptor subtypes.

Table 2: Functional Antagonism of Norepinephrine-Induced Contraction

In vitro functional assays have demonstrated this compound's ability to antagonize norepinephrine-induced smooth muscle contraction. The following table summarizes the available semi-quantitative data.

| Tissue | Agonist | This compound Concentration Range (M) | Observed Effect | Reference |

| Porcine Corpus Cavernosum | Norepinephrine | 10⁻¹⁰ - 10⁻⁷ | Dose-dependent inhibition of contraction |

Note: Specific IC50 or pA2 values for this compound in this assay are not reported in the cited literature.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While specific binding assay protocols for this compound have not been detailed in the available literature, a general methodology for assessing the binding of a non-selective α1-adrenoceptor antagonist is as follows:

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

-

Radioligand: [³H]-Prazosin (a non-selective α1-adrenoceptor antagonist).

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-Prazosin (at a concentration near its Kd), and varying concentrations of this compound. For total binding, this compound is omitted. For non-specific binding, a high concentration of phentolamine is added.

-

Equilibration: Incubate the mixture at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]-Prazosin binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Organ Bath Functional Assay for Smooth Muscle Relaxation

The following is a detailed protocol based on the in vitro studies of this compound on porcine corpus cavernosum.

Objective: To assess the functional antagonist activity of this compound on norepinephrine-induced smooth muscle contraction.

Materials:

-

Porcine corpus cavernosum tissue.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Norepinephrine (agonist).

-

This compound (test compound).

-

Organ bath system with isometric force transducers.

-

Gas mixture: 95% O₂ / 5% CO₂.

Procedure:

-

Tissue Preparation: Dissect porcine corpus cavernosum into strips (e.g., 2 x 2 x 7 mm).

-

Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 g, with solution changes every 15 minutes.

-

Pre-contraction: Contract the tissues with a submaximal concentration of norepinephrine (e.g., 10⁻⁵ M) until a stable plateau is reached.

-

Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in isometric tension in response to this compound.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by norepinephrine. Plot a concentration-response curve to determine the potency of this compound (e.g., IC50).

Mandatory Visualizations

Signaling Pathway of α1-Adrenergic Receptor

References

Abanoquil: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abanoquil is a potent and selective alpha-1 adrenergic receptor antagonist that has been investigated for its potential therapeutic applications, particularly in the context of erectile dysfunction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for its synthesis and key experimental evaluations are presented, along with a visualization of its mechanism of action through a defined signaling pathway.

Chemical Structure and Properties

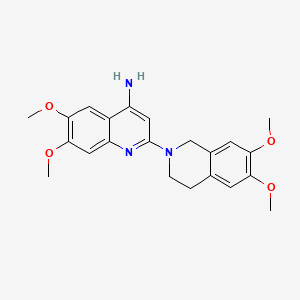

This compound, with the IUPAC name 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine, is a heterocyclic compound featuring a quinoline core linked to a tetrahydroisoquinoline moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine | PubChem |

| Molecular Formula | C22H25N3O4 | PubChem |

| Molecular Weight | 395.5 g/mol | PubChem |

| CAS Number | 90402-40-7 | PubChem |

| InChI Key | ANZIISNSHPKVRV-UHFFFAOYSA-N | PubChem |

| SMILES | COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC | PubChem |

| Solubility | Soluble in DMSO | Commercial Supplier |

| Appearance | Solid | Commercial Supplier |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | Commercial Supplier |

Experimental Protocols

Synthesis of this compound

General Strategy for the Synthesis of the 4-Aminoquinoline Moiety:

A common method for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline derivative with an appropriate amine[1].

-

Starting Material: A suitably substituted 4-chloro-6,7-dimethoxyquinoline.

-

Reaction: The 4-chloroquinoline is reacted with an excess of the amine that will form the C4-amino group. In the case of this compound, this would be ammonia or a protected form.

-

Conditions: The reaction is typically carried out in a suitable solvent and may require elevated temperatures.

-

Work-up and Purification: The product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

General Strategy for the Synthesis of the 6,7-Dimethoxy-3,4-dihydroisoquinoline Moiety:

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines[2].

-

Starting Material: N-(3,4-dimethoxyphenethyl)formamide.

-

Cyclization: The starting material is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3) or polyphosphoric acid, to induce cyclization.

-

Work-up and Purification: The resulting 6,7-dimethoxy-3,4-dihydroisoquinoline is isolated and purified.

Final Coupling Step (Hypothetical):

The final step would involve the coupling of the 4-amino-6,7-dimethoxyquinoline with the 6,7-dimethoxy-3,4-dihydroisoquinoline at the 2-position of the quinoline ring. This could potentially be achieved through a nucleophilic substitution reaction where the secondary amine of the tetrahydroisoquinoline displaces a suitable leaving group at the 2-position of the quinoline.

In Vitro Organ Bath Studies of Corpus Cavernosum Contraction

This protocol is a generalized procedure for assessing the effect of this compound on penile smooth muscle contraction in an organ bath setup.

-

Tissue Preparation: Porcine or rabbit corpus cavernosum tissue is dissected and cut into strips (e.g., 2 x 2 x 8 mm).

-

Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 2-3 g) for a period of 60-90 minutes, with periodic washing.

-

Contraction Induction: A contractile agent, such as the alpha-1 adrenoceptor agonist phenylephrine (e.g., 10^-5 M), is added to the organ bath to induce a stable contraction.

-

Drug Addition: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath to generate a concentration-response curve.

-

Data Acquisition: The isometric tension of the tissue strips is continuously recorded using a force transducer connected to a data acquisition system.

-

Analysis: The relaxant effect of this compound is calculated as a percentage of the pre-induced contraction.

In Vivo Measurement of Erectile Response in a Monkey Model

This protocol outlines a general procedure for evaluating the pro-erectile effects of this compound in a non-human primate model.

-

Animal Preparation: An adult male macaque monkey is anesthetized. A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Drug Administration: this compound is administered via intracorporeal injection.

-

Erectile Response Monitoring: The erectile response is assessed by measuring the increase in ICP and by visual observation of penile tumescence and rigidity.

-

Data Analysis: The magnitude and duration of the erectile response are recorded and compared to a vehicle control.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of alpha-1 adrenergic receptors. In the context of penile erection, these receptors are primarily located on the smooth muscle cells of the corpus cavernosum and penile arteries.

The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenoceptors on penile smooth muscle initiates a signaling cascade that leads to muscle contraction, maintaining a flaccid state. This compound competitively blocks this binding, thereby inhibiting the contractile signaling and promoting smooth muscle relaxation, which allows for increased blood flow into the corpus cavernosum, leading to an erection.

The signaling pathway initiated by alpha-1 adrenoceptor activation in penile smooth muscle is depicted below:

References

Abanoquil (CAS Number: 90402-40-7): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abanoquil (UK-52,046) is a novel quinoline-derivative alpha-1 adrenoceptor antagonist. Initially investigated for its antiarrhythmic and antihypertensive properties, its mechanism of action centers on the blockade of α1-adrenergic receptors. This document provides an in-depth technical overview of the available research on this compound, including its pharmacological profile, mechanism of action, pharmacokinetic properties, and available clinical data. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction

This compound, with the chemical formula C22H25N3O4, is a potent and selective antagonist of α1-adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, mediating vasoconstriction, smooth muscle contraction, and various processes within the central nervous system.[2][3] The antagonism of these receptors by compounds like this compound has been a therapeutic strategy for conditions such as hypertension and benign prostatic hyperplasia.[4] Research into this compound has explored its potential as an antiarrhythmic agent and its effects on erectile tissue.[1] This whitepaper consolidates the existing scientific literature on this compound to serve as a comprehensive resource for researchers.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90402-40-7 | |

| Molecular Formula | C22H25N3O4 | - |

| Synonyms | UK-52,046; Albanoquil | |

| Chemical Name | 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine | - |

Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. gosset.ai [gosset.ai]

- 4. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Dose-Response Studies of Abanoquil

These application notes provide a comprehensive overview of in vivo dose-response studies of Abanoquil, a selective alpha-1 adrenoceptor antagonist. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical research.

Data Presentation: Summary of In Vivo Dose-Response Studies

The following tables summarize the quantitative data from in vivo studies of this compound, detailing the model, dosage, and observed effects.

Table 1: this compound Dose-Response in Human Subjects

| Dose (Oral) | Dose (Intravenous) | Primary Effect | Key Findings | Citation |

| 0.25 mg | - | α1-adrenoceptor antagonism | Dose-dependent increase in the dose of phenylephrine required to raise systolic BP by 20 mmHg (PS20). Maximal dose ratio: 2.0 ± 0.9. | [1] |

| 0.5 mg | - | α1-adrenoceptor antagonism | Dose-dependent increase in PS20. Maximal dose ratio: 2.4 ± 1.3. | [1] |

| 1 mg | - | α1-adrenoceptor antagonism | Dose-dependent increase in PS20. Maximal dose ratio: 3.4 ± 1.1. No significant effect on supine blood pressure. | [1] |

| - | 0.4 µg/kg | α1-adrenoceptor antagonism | Significant rightward shift (>2-fold) in phenylephrine pressor dose-response curves with no significant effect on blood pressure or heart rate. | [2][3] |

| - | 0.5 µg/kg | α1-adrenoceptor antagonism | Detectable α1-adrenoceptor antagonism for up to 12 hours. No significant effect on blood pressure. |

Table 2: this compound Effects on Erectile Response in a Monkey Model

| Animal Model | Administration Route | Effect | Key Findings | Citation |

| Macaca fascicularis | Intracorporeal Injection | Induction of erectile response | The erectile response was not dose-related and induced a lower level of tumescence and rigidity compared to papaverine. |

Experimental Protocols

Assessment of α1-Adrenoceptor Antagonist Activity in Humans

This protocol is based on studies evaluating the dose-dependency of this compound's antagonist activity against an α1-adrenoceptor agonist (phenylephrine).

Objective: To quantify the α1-adrenoceptor antagonist activity of single oral doses of this compound in healthy male subjects.

Materials:

-

This compound (0.25, 0.5, and 1 mg oral doses) and placebo.

-

Phenylephrine for intravenous infusion.

-

Blood pressure and heart rate monitoring equipment.

Procedure:

-

Subject Enrollment: Recruit healthy male volunteers. The study design is typically a double-blind, randomized, placebo-controlled crossover.

-

Baseline Measurements: Before administration of this compound or placebo, establish baseline cardiovascular parameters, including supine blood pressure and heart rate.

-

Phenylephrine Challenge (Baseline): Administer serially increasing infusions of phenylephrine to determine the dose required to increase systolic blood pressure by 20 mmHg (PS20). This is achieved by creating individual dose-response curves.

-

Drug Administration: Administer a single oral dose of this compound (0.25, 0.5, or 1 mg) or placebo.

-

Post-Dose Phenylephrine Challenges: Repeat the phenylephrine challenge at specific time points post-dosing (e.g., 2, 4, 8, 12, 24, and 48 hours) to assess the antagonist effect of this compound.

-

Data Analysis: Calculate the PS20 from the individual dose-response curves at each time point. A quadratic fit to the curves can be used for this calculation. An increase in the PS20 after this compound administration indicates α1-adrenoceptor antagonism. The dose ratio can be calculated to quantify the extent of the rightward shift in the dose-response curve.

Evaluation of Erectile Response in a Non-Human Primate Model

This protocol describes the in vivo assessment of this compound's effect on erectile tissue in a monkey model.

Objective: To determine the erectile response following intracorporeal injection of this compound in a primate model.

Animal Model: Male Macaca fascicularis monkeys.

Materials:

-

This compound for intracorporeal injection.

-

Papaverine (as a positive control).

-

Equipment for measuring erectile response (tumescence and rigidity).

Procedure:

-

Animal Preparation: Anesthetize the monkeys according to approved institutional animal care and use committee protocols.

-

Drug Administration: Administer this compound via intracorporeal injection into the penis.

-

Erectile Response Assessment: Observe and measure the erectile response, including the level of tumescence and rigidity.

-

Positive Control: In a separate set of experiments or animals, administer papaverine via the same route to serve as a positive control and for comparative analysis.

-

Data Analysis: Compare the erectile response induced by this compound to that of papaverine. Note that one study found the erectile response to this compound in this model was not dose-related.

Visualizations

Signaling Pathway of this compound

References

- 1. Dose-dependent alpha 1-adrenoceptor antagonist activity of the anti-arrhythmic drug, this compound (UK-52,046), without reduction in blood pressure in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Abanoquil in Smooth Muscle Relaxation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abanoquil is a quinoline-derivative alpha-1 adrenoceptor antagonist.[1] These application notes provide a comprehensive guide to utilizing this compound in smooth muscle relaxation assays, a critical component in the study of vascular and non-vascular smooth muscle physiology and pharmacology. The protocols detailed below are designed for researchers in both academic and industrial settings who are investigating the effects of alpha-1 adrenoceptor blockade on smooth muscle function.

Smooth muscle contraction is a fundamental process in numerous physiological systems, and its dysregulation is implicated in a variety of pathological conditions. Therefore, the identification and characterization of compounds that induce smooth muscle relaxation are of significant therapeutic interest. This compound, by blocking the action of endogenous agonists like norepinephrine at the alpha-1 adrenoceptors, prevents the initiation of the signaling cascade that leads to smooth muscle contraction, thereby promoting relaxation.[2][3]

These notes will also briefly touch upon the Rho-kinase (ROCK) signaling pathway, a key regulator of smooth muscle contraction, to provide a comparative context for this compound's mechanism of action. While this compound acts at the receptor level, ROCK inhibitors modulate a downstream signaling node, offering a different therapeutic strategy for inducing smooth muscle relaxation.

Data Presentation: Antagonist Potency

The potency of an antagonist in a smooth muscle relaxation assay is typically quantified by its IC50 value (the concentration of the antagonist that inhibits the contractile response by 50%) or its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Table 1: Example Potency of a Non-Selective Alpha-1 Adrenoceptor Antagonist (Prazosin) in Smooth Muscle Relaxation Assays

| Antagonist | Agonist | Tissue Preparation | Parameter | Value |

| Prazosin | Norepinephrine | Isolated Smooth Muscle Cells | IC50 | 0.9 ± 0.2 µM |

| Prazosin | Phenylephrine | Rat Thoracic Aorta | pKB | 10.54 |

Note: The data presented in this table is for illustrative purposes and represents the potency of Prazosin, not this compound. Researchers should determine the specific potency of this compound in their experimental system of interest.

Signaling Pathways

To understand the mechanism of action of this compound and to differentiate it from other smooth muscle relaxants like ROCK inhibitors, it is essential to visualize the respective signaling pathways.

This compound's Mechanism of Action: Alpha-1 Adrenoceptor Antagonism

Comparative Pathway: Rho-Kinase (ROCK) Inhibition

Experimental Protocols

The following protocols provide a detailed methodology for conducting smooth muscle relaxation assays using an organ bath system. This is a classic and robust method for studying the contractility of isolated tissues.

Experimental Workflow

Protocol 1: Isolated Aortic Ring Preparation and Mounting

-

Animal Euthanasia and Tissue Dissection:

-

Humanely euthanize a rat according to approved institutional guidelines.

-

Perform a midline laparotomy and thoracotomy to expose the thoracic aorta.

-

Carefully dissect the thoracic aorta free from surrounding connective tissue and place it in cold, oxygenated Krebs-Henseleit solution.

-

-

Aortic Ring Preparation:

-

Under a dissecting microscope, remove any remaining adipose and connective tissue from the aorta.

-

Cut the aorta into 2-3 mm wide rings.

-

For endothelium-denuded studies, gently rub the luminal surface of the ring with a pair of fine forceps.

-

-

Mounting in the Organ Bath:

-

Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit solution.

-

Maintain the solution at 37°C and continuously bubble with carbogen (95% O2, 5% CO2).

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Protocol 2: Smooth Muscle Relaxation Assay

-

Equilibration:

-

Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

-

Replace the Krebs-Henseleit solution every 15-20 minutes during the equilibration period.

-

-

Viability and Contractility Check:

-

After equilibration, contract the tissues with a high concentration of potassium chloride (KCl, e.g., 80 mM) to assess tissue viability and obtain a reference maximum contraction.

-

Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution until the tension returns to baseline.

-

-

Antagonist Incubation:

-

Add this compound (or its vehicle for control tissues) to the organ bath at the desired concentration.

-

Incubate the tissues with this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding.

-

-

Agonist-Induced Contraction:

-

Generate a cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., phenylephrine or norepinephrine).

-

Start with a low concentration of the agonist and incrementally increase the concentration in the bath, allowing the contractile response to stabilize at each concentration before adding the next.

-

-

Data Acquisition and Analysis:

-

Record the tension generated at each agonist concentration.

-

Express the contractile response as a percentage of the maximum contraction induced by KCl.

-

Plot the agonist concentration (on a logarithmic scale) against the response.

-

Calculate the EC50 (the agonist concentration that produces 50% of the maximal response) for both control and this compound-treated tissues.

-

If a rightward shift in the concentration-response curve is observed in the presence of this compound, a Schild analysis can be performed to determine the pA2 value.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of alpha-1 adrenoceptors in smooth muscle function. The protocols and information provided herein offer a robust framework for conducting smooth muscle relaxation assays and interpreting the resulting data. By understanding its mechanism of action as an alpha-1 adrenoceptor antagonist, researchers can effectively utilize this compound to explore the physiological and pathophysiological roles of this signaling pathway in various smooth muscle tissues. It is important to distinguish its mechanism from that of other vasodilators, such as ROCK inhibitors, to fully appreciate the diverse pharmacological strategies available for modulating smooth muscle tone.

References

- 1. Dose-dependent alpha 1-adrenoceptor antagonist activity of the anti-arrhythmic drug, this compound (UK-52,046), without reduction in blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Smooth muscle and parasympathetic nerve terminals in the rat urinary bladder have different subtypes of α1 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Abanoquil for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abanoquil is a potent and selective α1-adrenergic receptor antagonist, making it a valuable tool for research in areas such as cardiovascular function and smooth muscle physiology.[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for dissolving, storing, and utilizing this compound in a cell culture setting.

Physicochemical and Solubility Data

A summary of the key properties of this compound is provided below. The primary recommended solvent for preparing stock solutions for cell culture is Dimethyl Sulfoxide (DMSO).

| Property | Value | Source/Comments |

| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine | [1][2] |

| Molecular Formula | C₂₂H₂₅N₃O₄ | [1] |

| Molecular Weight | 395.46 g/mol | [3] |

| CAS Number | 90402-40-7 | |

| Appearance | Solid powder | |

| Solubility in DMSO | 12.5 mg/mL (31.61 mM) | Requires sonication and warming to 60°C. |

| Solubility in Water | Data not available | Likely poorly soluble based on its organic structure. |

| Solubility in Ethanol | Data not available |

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block

-

Sterile 0.22 µm syringe filter and syringe

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = 10 mmol/L * 395.46 g/mol * 0.001 L = 3.95 mg

-

-

-

Weighing this compound:

-

On a calibrated analytical balance, carefully weigh out 3.95 mg of this compound powder into a sterile amber microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of sterile DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes.

-

To ensure complete dissolution, it may be necessary to warm the solution. A supplier datasheet indicates that warming to 60°C and sonication may be required to reach a concentration of 12.5 mg/mL. For a 10 mM (~3.95 mg/mL) solution, gentle warming in a 37°C water bath with intermittent vortexing should be sufficient.

-

Visually inspect the solution to ensure that no solid particles remain.

-

-

Sterile Filtration:

-

Draw the dissolved this compound solution into a sterile syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile amber tube. This step is crucial for removing any potential microbial contaminants and undissolved microparticles.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

-

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the this compound stock solution to the final desired concentrations for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile microcentrifuge tubes

-

Sterile pipettes and tips

Procedure:

-

Thaw the Stock Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Determine Final Working Concentrations:

-

Based on published literature, a typical working concentration range for this compound in in vitro tissue assays is between 100 nM and 100 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.

-

-

Serial Dilution:

-

Perform serial dilutions of the 10 mM stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

Example Dilution for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM solution (a 1:100 dilution).

-

Add the appropriate volume of this 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.

-

-

-

Treating the Cells:

-

Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentrations of this compound.

-

Ensure all conditions, including the vehicle control, have the same final DMSO concentration.

-

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound acts as an antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous agonists like norepinephrine, couple to Gq protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to various cellular responses. By blocking this receptor, this compound prevents this downstream signaling cascade.

Caption: this compound blocks the α1-adrenergic receptor signaling pathway.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the key steps for preparing this compound solutions for cell culture experiments.

Caption: Workflow for preparing this compound for cell culture experiments.

References

Application Notes and Protocols for Abanoquil Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abanoquil is a novel and selective alpha-1 adrenoceptor antagonist.[1] In preclinical research, it has been investigated for its potential therapeutic effects, particularly in the context of erectile dysfunction.[1] This document provides detailed application notes and protocols for the administration of this compound in relevant animal models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action